molecular formula C11H18N2 B1282537 4-(aminomethyl)-N,N-diethylaniline CAS No. 40336-81-0

4-(aminomethyl)-N,N-diethylaniline

Cat. No. B1282537
CAS RN: 40336-81-0
M. Wt: 178.27 g/mol
InChI Key: LBSZDWUTQGRQKH-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N,N-diethylaniline is a chemical compound that is part of a broader class of organic molecules known for their amine functionalities. These compounds are characterized by the presence of an amine group attached to a benzene ring, which is further modified with various substituents that can alter their chemical behavior and applications.

Synthesis Analysis

The synthesis of related compounds, such as the ion-associate complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide, involves green chemistry principles and can be carried out at room temperature. This process typically includes the reaction of sodium tetraphenyl borate with the corresponding amine and chloride salt in deionized water, leading to the formation of an ion-associate complex . Although the exact synthesis of 4-(aminomethyl)-N,N-diethylaniline is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(aminomethyl)-N,N-diethylaniline can be characterized using various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry. These techniques confirm the formation of the desired complex and provide detailed information about the molecular structure . The use of density functional theory (DFT) can further elucidate the electronic characteristics of the molecule, including the HOMO-LUMO energy gap, which is indicative of the compound's stability .

Chemical Reactions Analysis

Compounds with functionalities similar to 4-(aminomethyl)-N,N-diethylaniline, such as N,N-Diethylaniline·borane, exhibit a range of chemical reactivity. They can act as reducing agents for various functional groups, including aldehydes, ketones, carboxylic acids, tertiary amides, and lactams, often resulting in excellent yields. Additionally, they can reduce Schiff bases to the corresponding amines and perform hydroboration reactions followed by alkaline peroxide oxidation to produce alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(aminomethyl)-N,N-diethylaniline derivatives can be studied through computational methods like DFT. These studies can reveal properties such as the correlation between observed and theoretical NMR data, vibrational frequencies, and the energy gap between frontier molecular orbitals. The molecular electrostatic potential map obtained from these studies can indicate the distribution of positive and negative potential sites within the molecule, which is crucial for understanding interactions with other molecules or receptors . Additionally, UV absorption peaks can be compared to experimental UV spectra to further confirm the structure and properties of the compound .

Scientific Research Applications

  • Pharmaceutical Intermediates

    • Field : Pharmaceutical Chemistry
    • Application : 4-(Fmoc-aminomethyl)benzoic acid is used as pharmaceutical intermediates .
  • Anti-Alzheimer Molecules

    • Field : Neurochemistry
    • Application : A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
    • Method : The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .
    • Results : Enzyme kinetics analysis toward AChE and docking simulations on the target enzymes were run in order to get insight into the mechanism of action and plausible binding modes .
  • Antifibrinolytic Agent

    • Field : Hematology
    • Application : 4-(Aminomethyl)benzoic acid acts as a type 2 antifibrinolytic agent .
  • Synthesis of Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : 4-Aminocoumarins and their related compounds represent an important class of a versatile scaffold in organic synthesis and have been consistently used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .
  • Biological Applications

    • Field : Biochemistry
    • Application : 4-Aminocoumarins attract more and more attention because of their wonderful biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities and their natural occurrence .
  • Aliphatic Deamination Chemistry

    • Field : Organic Chemistry
    • Application : Primary aliphatic amines are ubiquitous in natural products, they are traditionally considered inert to substitution chemistry. This review highlights historical and recent advances in the field of aliphatic deamination chemistry which demonstrate these moieties can be harnessed as valuable C (sp 3) synthons .
  • Synthesis of Diverse Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : 4-Aminocoumarins and their related compounds represent an important class of a versatile scaffold in organic synthesis and have been consistently used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .
  • Biological and Medicinal Applications

    • Field : Biochemistry
    • Application : 4-Aminocoumarins attract more and more attention because of their wonderful biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities and their natural occurrence .
  • Aliphatic Deamination Chemistry

    • Field : Organic Chemistry
    • Application : While primary aliphatic amines are ubiquitous in natural products, they are traditionally considered inert to substitution chemistry. This review highlights historical and recent advances in the field of aliphatic deamination chemistry which demonstrate these moieties can be harnessed as valuable C (sp 3) synthons .

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.


properties

IUPAC Name

4-(aminomethyl)-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSZDWUTQGRQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547377
Record name 4-(Aminomethyl)-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N,N-diethylaniline

CAS RN

40336-81-0
Record name 4-(Aminomethyl)-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Almehizia - 2015 - d-scholarship.pitt.edu
Cannabinoid receptors 1 and 2 (CB1 and CB2) belong to the rhodopsin-like family of the G-Protein Coupled Receptors (GPCRs). CB1 receptors are highly expressed in the central …
Number of citations: 2 d-scholarship.pitt.edu
ES Reckzeh, G Karageorgis, M Schwalfenberg… - Cell chemical …, 2019 - cell.com
Cancer cells sustain growth by altering their metabolism to accelerated aerobic glycolysis accompanied by increased glucose demand and employ glutamine as additional nutrient …
Number of citations: 97 www.cell.com

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